4,4-Difluoro-2-(methoxymethyl)pyrrolidine

Description

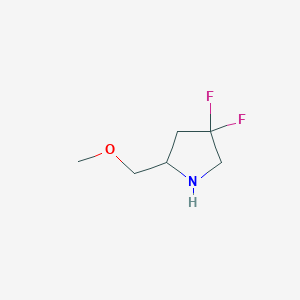

4,4-Difluoro-2-(methoxymethyl)pyrrolidine is a fluorinated pyrrolidine derivative characterized by two fluorine atoms at the 4,4-positions and a methoxymethyl group at the 2-position of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry and asymmetric synthesis due to its unique stereoelectronic properties. The fluorine atoms enhance metabolic stability and influence lipophilicity, while the methoxymethyl group contributes to steric and stereochemical control in reactions .

Propriétés

IUPAC Name |

4,4-difluoro-2-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c1-10-3-5-2-6(7,8)4-9-5/h5,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFGMIORECLFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Multi-Step Pyrrolidine Ring Formation and Functionalization

According to EvitaChem, the synthesis of related compounds such as 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid involves:

- Formation of the pyrrolidine ring via cyclization reactions.

- Introduction of fluorine atoms at the 4-position using specialized fluorinating agents.

- Methoxymethyl group incorporation through nucleophilic substitution or alkylation reactions.

The process demands optimization of solvents, catalysts, and temperature to maximize yield and stereochemical control.

Methoxymethyl Group Introduction

The methoxymethyl substituent is typically introduced via:

- Alkylation of a suitable precursor bearing a reactive site at the 2-position of the pyrrolidine ring.

- Use of methoxymethyl chloride or related reagents under basic conditions.

This step requires careful temperature control and choice of solvent to avoid competing side reactions.

Representative Synthetic Procedure (Hypothetical Based on Related Compounds)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Starting amine or nitrile precursor + cyclization agents | Formation of pyrrolidine ring | Control temperature to avoid polymerization |

| 2 | Difluoromethylation using difluoroacetic anhydride or equivalents | Introduction of 4,4-difluoro substituents | Use inert atmosphere to prevent oxidation |

| 3 | Alkylation with methoxymethyl chloride in presence of base | Installation of methoxymethyl group | Monitor by TLC or HPLC for completion |

| 4 | Purification by crystallization or chromatography | Isolation of pure this compound | Confirm structure by NMR, IR, and MS |

Analytical and Optimization Considerations

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for tracking reaction progress and purity.

- Spectroscopic Analysis: Infrared (IR) spectroscopy confirms functional groups, while nuclear magnetic resonance (NMR) provides detailed structural information.

- Stereochemical Control: The stereochemistry at the 2-position can significantly affect biological activity, requiring enantioselective synthesis or resolution methods.

Comparative Notes on Related Fluorinated Pyrrolidine Syntheses

Although direct large-scale synthesis procedures for this compound are limited, insights can be drawn from related fluorinated heterocycle preparations:

- A scalable, economical synthesis of difluoromethyl-substituted pyridines involves multi-step, two-pot procedures with careful control of temperature and reagent addition, highlighting the importance of stepwise functional group transformations.

- Reductive amination and catalytic hydrogenation are common strategies in the synthesis of fluorinated nitrogen heterocycles, indicating potential routes for pyrrolidine derivatives.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | Acetic acid, tetrahydrofuran (THF), dichloromethane | Choice depends on reaction step |

| Temperature Range | 0–90 °C | Lower temps for sensitive fluorination |

| Fluorinating Agents | Difluoroacetic anhydride, zinc, hydrobromic acid | Used in multi-step fluorination |

| Alkylation Reagents | Methoxymethyl chloride | Requires basic conditions |

| Purification Techniques | Crystallization, chromatography | Ensures high purity |

| Yield Range | 60–80% (estimated) | Dependent on optimization |

Analyse Des Réactions Chimiques

4,4-Difluoro-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

4,4-Difluoro-2-(methoxymethyl)pyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can enhance product performance.

Mécanisme D'action

The mechanism by which 4,4-Difluoro-2-(methoxymethyl)pyrrolidine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development.

Comparaison Avec Des Composés Similaires

Substituent Effects on Pyrrolidine Derivatives

The biological and chemical behavior of pyrrolidine derivatives is highly dependent on substituent type and position. Key comparisons include:

Activité Biologique

4,4-Difluoro-2-(methoxymethyl)pyrrolidine is a synthetic organic compound characterized by a pyrrolidine ring with two fluorine atoms at the 4-position and a methoxymethyl group at the 2-position. This unique structure enhances its chemical stability and biological activity, making it a candidate for various therapeutic applications, particularly in antiviral and anticancer research.

The presence of the difluoro group significantly influences the compound's reactivity and stability. The methoxymethyl substitution provides additional functional versatility, allowing for potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorine atoms enhance binding affinity, which can lead to modulation of metabolic pathways or inhibition of viral replication.

Antiviral Properties

Research indicates that this compound exhibits notable antiviral properties. Preliminary studies suggest it may inhibit viral replication by interacting with viral proteins or enzymes essential for the viral life cycle. This makes it a candidate for therapeutic applications against various viral infections .

Anticancer Activity

In addition to its antiviral potential, this compound has shown promise in cancer treatment. It may modulate cellular pathways involved in tumor growth and proliferation. Studies have indicated that compounds with similar structures can inhibit microtubule formation, which is vital for cell division, thus suggesting potential anticancer applications .

Comparative Analysis

To better understand the uniqueness of this compound compared to other compounds, the following table summarizes its structural features and biological activities alongside similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two fluorine atoms; methoxymethyl group | Antiviral; potential anticancer |

| 2-(Methoxymethyl)pyrrolidine | Lacks fluorine substitution | Moderate antibacterial |

| 4-Fluoro-pyrrolidine | Single fluorine substitution | Antiviral properties |

| 3-Fluoro-2-methylpyrrolidine | Contains methyl group | Anticancer activity |

| 4,4-Difluoropiperidine | Piped structure with two fluorines | Neuroactive properties |

This comparison highlights how the unique combination of functional groups in this compound enhances its stability and biological activity .

Case Studies

- Antiviral Efficacy : A study explored the interaction of this compound with specific viral proteins. Results indicated significant inhibition of viral replication in vitro, suggesting a mechanism involving direct binding to viral enzymes .

- Cancer Cell Line Studies : In vitro experiments using various cancer cell lines demonstrated that treatment with this compound resulted in G2/M phase arrest and reduced cell viability at sub-micromolar concentrations. This suggests its potential as an antimitotic agent .

- Enzyme Interaction Studies : Investigations into enzyme modulation revealed that this compound could act as an inhibitor for specific metabolic enzymes, potentially influencing various biochemical pathways .

Q & A

Q. What advanced techniques validate fluorine-specific interactions in protein-ligand binding studies?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- X-ray Crystallography : Resolve fluorine-protein interactions (e.g., C-F···H-N hydrogen bonds).

- NMR Titrations : Monitor chemical shift changes upon protein binding .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | CHFNO | |

| Fluorination Agent | DAST or Deoxo-Fluor | |

| NMR Shift | δ -172 ppm (CF) | |

| Chiral Resolution | Chiral HPLC (e.g., Chiralpak IA column) | |

| Metabolic Stability (t) | 2.5 h (human liver microsomes) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.